3-(Prop-1-en-2-il)piridina

Descripción general

Descripción

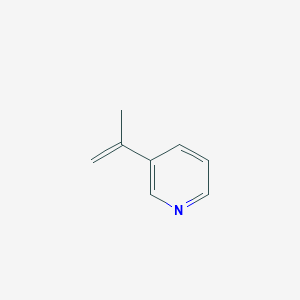

3-(Prop-1-en-2-yl)pyridine, also known as 3-isopropenylpyridine, is a chemical compound with the molecular formula C8H9N . It has a molecular weight of 119.16 g/mol .

Synthesis Analysis

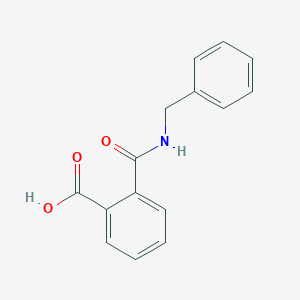

The synthesis of 3-(Prop-1-en-2-yl)pyridine and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives from sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .Molecular Structure Analysis

The molecular structure of 3-(Prop-1-en-2-yl)pyridine includes a pyridine ring attached to a prop-1-en-2-yl group . The InChI representation of the molecule isInChI=1S/C8H9N/c1-7(2)8-4-3-5-9-6-8/h3-6H,1H2,2H3 . Chemical Reactions Analysis

While specific chemical reactions involving 3-(Prop-1-en-2-yl)pyridine are not detailed in the search results, pyridine derivatives are known to participate in various types of reactions .Physical And Chemical Properties Analysis

3-(Prop-1-en-2-yl)pyridine has a molecular weight of 119.16 g/mol, a XLogP3-AA value of 2.3, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .Aplicaciones Científicas De Investigación

Actividad antiproliferativa

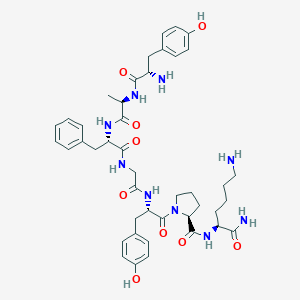

Se ha informado que los derivados de 3-(prop-1-en-2-il)piridina poseen diversas actividades farmacológicas . En particular, han mostrado una actividad antitumoral prometedora contra la línea celular de carcinoma hepático (HEPG2), con valores de IC50 de 1,46 y 7,08 µM para los derivados 5c y 5d, respectivamente . Esto es comparable a la actividad del fármaco de referencia, doxorubicina .

Efectos de desestabilización de la tubulina

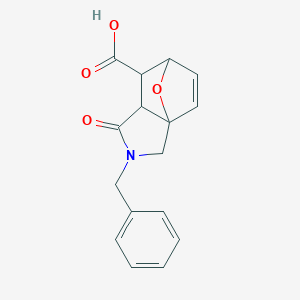

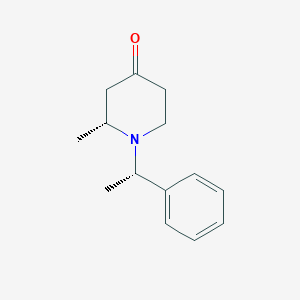

Se diseñó y sintetizó una serie de nuevos análogos de combretastatina A-4 (CA-4), 3-(prop-1-en-2-il)azetidin-2-ona, 3-aliazetidin-2-ona y 3-(buta-1,3-dien-1-il)azetidin-2-ona, como inhibidores del sitio de unión a colchicina (CBSI) . Estos compuestos demostraron actividades antiproliferativas in vitro significativas en células de cáncer de mama MCF-7 . También inhibieron la polimerización de tubulina in vitro, con una reducción significativa en la polimerización de tubulina .

Sondas de fluorescencia

Los pirenos, que incluyen this compound, se consideran excelentes fluoróforos orgánicos . Se aplican como sondas ambientales con morfología distinta y emisión sintonizable en varios microentornos debido a su emisión vibrónica dependiente de la polaridad, alta movilidad de portadores de carga, tiempo de vida de fluorescencia y estabilidad química .

Síntesis de imidazo[1,2-a]piridinas

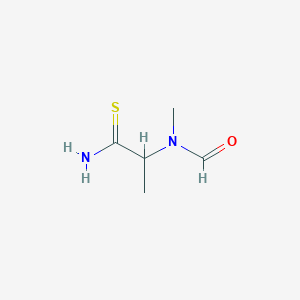

La reacción de Sandmeyer de N-(prop-2-in-1-ilamino)piridinas C-2 sustituidas de manera diferente es un método nuevo, eficiente, suave y práctico para la síntesis estereoespecífica de (E)-exo-halometilenopiridonas bicíclicas que llevan el sistema de anillo heterocíclico imidazo[1,2-a]piridina .

Safety and Hazards

While specific safety and hazard information for 3-(Prop-1-en-2-yl)pyridine is not available in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-(Prop-1-en-2-yl)pyridine, also known as 3-isopropenylpyridine , is a compound that has been reported to possess various pharmacological activities Pyridine derivatives have been reported to interact with a wide range of biological targets, including topoisomerases , which are key enzymes involved in DNA replication and transcription.

Mode of Action

It’s worth noting that pyridine derivatives have been reported to inhibit topoisomerases , enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Biochemical Pathways

Given the reported interaction of pyridine derivatives with topoisomerases , it can be inferred that this compound may influence DNA replication and transcription processes.

Result of Action

Some pyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (hepg2), compared to the reference drug, doxorubicin . This suggests that 3-(Prop-1-en-2-yl)pyridine may also exhibit similar antitumor effects.

Propiedades

IUPAC Name |

3-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-7(2)8-4-3-5-9-6-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDWPSQOAUMNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480964 | |

| Record name | 3-(1-methylethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15825-89-5 | |

| Record name | 3-(1-methylethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(prop-1-en-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

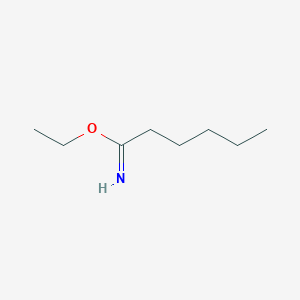

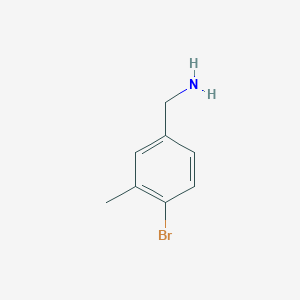

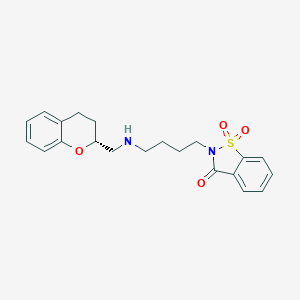

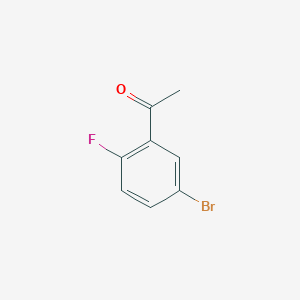

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.